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Cat. No.: B150988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine hydrochloride, commonly known as

CNDAC hydrochloride, is a novel nucleoside analog with a unique mechanism of action that

sets it apart from other cytotoxic agents. It is the active metabolite of the orally bioavailable

prodrug sapacitabine.[1][2] The distinctive structural feature of a cyano group at the 2'-C

position of the arabinose sugar moiety is central to its potent antitumor activity.[1] This technical

guide provides a comprehensive overview of the pharmacological profile of CNDAC
hydrochloride, detailing its chemical properties, mechanism of action, pharmacokinetics,

pharmacodynamics, and relevant preclinical and clinical findings.

Chemical Properties
CNDAC hydrochloride is a synthetic deoxycytidine analog. Its chemical structure and

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-

oxopyrimidin-1-yl)-4-hydroxy-5-

(hydroxymethyl)oxolane-3-

carbonitrile;hydrochloride

[3]

Molecular Formula C₁₀H₁₃ClN₄O₄ [4]

Molecular Weight 288.69 g/mol

CAS Number 134665-72-8

Appearance White to off-white solid

Solubility

Soluble in DMSO (≥100

mg/mL) and PBS (pH 7.2) (≥10

mg/mL)

Mechanism of Action
The cytotoxic effects of CNDAC are mediated through a multi-step process that culminates in

irreparable DNA damage and programmed cell death.

Cellular Uptake and Activation
Following oral administration of its prodrug, sapacitabine, CNDAC is formed through

metabolism by amidases and esterases in the gastrointestinal tract, plasma, and liver. CNDAC

is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase and

other nucleotide kinases to its active triphosphate form, CNDAC-TP.

DNA Incorporation and Induction of Strand Breaks
During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating

DNA. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring

destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction,

which results in the formation of a DNA single-strand break (SSB) with a modified sugar

remnant at the 3'-terminus. These SSBs, if not repaired, are converted into highly lethal double-

strand breaks (DSBs) when the cell attempts to undergo a second round of DNA replication.
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Cellular Response to DNA Damage
The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the

activation of checkpoint kinases such as ATM and Chk1. This signaling cascade results in cell

cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis.

Ultimately, the extensive and irreparable DNA damage leads to the induction of apoptosis. The

repair of CNDAC-induced DSBs is primarily dependent on the Homologous Recombination

(HR) pathway. This creates a synthetic lethal interaction in cancer cells with deficiencies in the

HR pathway, such as those with BRCA1 or BRCA2 mutations.

Pharmacokinetics
The pharmacokinetic profile of CNDAC has been primarily characterized following the oral

administration of its prodrug, sapacitabine.
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Parameter Description Finding Reference

Absorption

Sapacitabine is orally

bioavailable and

converted to CNDAC

by amidases and

esterases.

CNDAC appears in

systemic circulation

after oral sapacitabine

administration.

Distribution

The volume of

distribution (Vd) for

intravenously

administered CNDAC

in humans is not well-

documented.

-

Metabolism

CNDAC is the active

metabolite of

sapacitabine. It is

activated

intracellularly via

phosphorylation.

CNDAC is

phosphorylated to

CNDAC-TP.

Excretion

Specific excretion

pathways for CNDAC

are not fully

characterized in the

available literature.

-

Cellular Retention

The nucleotides are

eliminated with linear

kinetics from both

lymphoid and myeloid

cell lines.

CNDAC nucleotides

are retained more

effectively by ML-1

(myeloid) cells

compared to CCRF-

CEM (lymphoid) cells.

Pharmacodynamics
The pharmacodynamic effects of CNDAC are centered on its ability to induce DNA damage

and inhibit cell proliferation.
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Cytotoxicity
CNDAC exhibits potent cytotoxic activity against a broad spectrum of human tumor cell lines,

including those resistant to other nucleoside analogs like ara-C.

Cell Line Cancer Type IC₅₀ (µM) Reference

HL-60
Acute Promyelocytic

Leukemia
1.5832

THP-1
Acute Monocytic

Leukemia
0.84

CCRF-CEM
Acute Lymphoblastic

Leukemia
1

ML-1
Myeloblastic

Leukemia
0.8

L1210
Mouse Lymphocytic

Leukemia
0.53

UWB1.289 (BRCA1⁻/

⁻)
Ovarian Cancer 0.0099

PEO1 (BRCA2⁻/⁻) Ovarian Cancer 0.0102

Rad51D-deficient

51D1

Chinese Hamster

Ovary
0.006

XRCC3-deficient

irs1SF

Chinese Hamster

Ovary
0.0053

Effects on DNA Synthesis and Cell Cycle
CNDAC is a potent inhibitor of DNA synthesis. Treatment with CNDAC leads to a delay in S-

phase progression and a subsequent arrest of cells in the G2 phase of the cell cycle. In

HCT116 cells, treatment with 6 μM CNDAC for 48 hours resulted in 36% of cells arrested in

late-S phase and 36% in the G2/M phase.

Experimental Protocols
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Clonogenic Assay
The clonogenic assay is a cell-based in vitro method used to determine the ability of a single

cell to grow into a colony. It is a key assay for assessing the cytotoxic effects of anticancer

drugs.

Methodology:

Cell Plating: Single-cell suspensions of the desired cancer cell line are plated in 6-well plates

at a low density (e.g., 500-1000 cells/well).

Drug Treatment: After allowing the cells to attach overnight, they are treated with various

concentrations of CNDAC hydrochloride for a specified duration (e.g., 24 hours).

Recovery: The drug-containing medium is removed, and the cells are washed with PBS and

then incubated in fresh drug-free medium for a period that allows for colony formation

(typically 7-14 days).

Colony Staining and Counting: The colonies are fixed with a methanol/acetic acid solution

and then stained with crystal violet. Colonies containing at least 50 cells are counted.

Data Analysis: The surviving fraction of cells for each treatment group is calculated relative to

the untreated control.

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell

cycle (G0/G1, S, and G2/M).

Methodology:

Cell Treatment: Cells are treated with CNDAC hydrochloride at the desired concentrations

and for the specified time points.

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold

70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
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Staining: The fixed cells are washed to remove the ethanol and then stained with a solution

containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to

prevent staining of double-stranded RNA).

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

Data Analysis: The resulting data is analyzed using appropriate software to generate a

histogram of cell count versus DNA content, from which the percentage of cells in each

phase of the cell cycle can be quantified.

General Experimental Workflow for CNDAC Evaluation
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General Experimental Workflow for CNDAC Evaluation

Preclinical and Clinical Development
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CNDAC and its prodrug sapacitabine have undergone evaluation in numerous preclinical

models and have advanced into clinical trials for the treatment of hematologic malignancies

and solid tumors. In a P388 tumor model in CDF1 mice, CNDAC administered at 20 mg/kg

intraperitoneally daily for 10 days significantly increased survival time and rate. Clinical trials of

sapacitabine have been conducted in patients with acute myeloid leukemia (AML),

myelodysplastic syndromes (MDS), and various solid tumors.

Conclusion
CNDAC hydrochloride is a promising nucleoside analog with a distinct mechanism of action

that involves the induction of DNA single- and double-strand breaks. Its activity, particularly in

tumors with deficiencies in the homologous recombination repair pathway, suggests a potential

for targeted therapeutic strategies. The data presented in this technical guide provide a

foundational resource for researchers and drug development professionals interested in the

further exploration and clinical application of CNDAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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